molecular formula C17H22N2O3 B7071339 N-(1-hydroxy-3-methoxy-2-methylpropan-2-yl)-2-(4-pyrrol-1-ylphenyl)acetamide

N-(1-hydroxy-3-methoxy-2-methylpropan-2-yl)-2-(4-pyrrol-1-ylphenyl)acetamide

Cat. No.: B7071339
M. Wt: 302.37 g/mol
InChI Key: VSXIUSRAFDWDCC-UHFFFAOYSA-N
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Description

N-(1-hydroxy-3-methoxy-2-methylpropan-2-yl)-2-(4-pyrrol-1-ylphenyl)acetamide is a synthetic organic compound. Its structure includes a hydroxy group, a methoxy group, a methyl group, a pyrrole ring, and an acetamide moiety. Compounds with such diverse functional groups often exhibit interesting chemical and biological properties, making them valuable in various fields of research.

Properties

IUPAC Name

N-(1-hydroxy-3-methoxy-2-methylpropan-2-yl)-2-(4-pyrrol-1-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c1-17(12-20,13-22-2)18-16(21)11-14-5-7-15(8-6-14)19-9-3-4-10-19/h3-10,20H,11-13H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSXIUSRAFDWDCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)(COC)NC(=O)CC1=CC=C(C=C1)N2C=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-hydroxy-3-methoxy-2-methylpropan-2-yl)-2-(4-pyrrol-1-ylphenyl)acetamide typically involves multi-step organic reactions. A possible synthetic route might include:

    Formation of the pyrrole ring: Starting from a suitable precursor, the pyrrole ring can be synthesized through a Paal-Knorr synthesis.

    Introduction of the acetamide group: This can be achieved by reacting the pyrrole derivative with an acylating agent such as acetic anhydride.

    Addition of the hydroxy and methoxy groups: These groups can be introduced through nucleophilic substitution reactions.

    Final assembly: The final compound is assembled by coupling the intermediate products under controlled conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This includes:

    Catalysts: Using catalysts to speed up the reaction.

    Temperature and Pressure: Controlling temperature and pressure to favor the desired reaction pathway.

    Purification: Employing techniques like crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-hydroxy-3-methoxy-2-methylpropan-2-yl)-2-(4-pyrrol-1-ylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group.

    Reduction: The acetamide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as halides or amines for substitution reactions.

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an amine.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, compounds with pyrrole rings are often studied for their potential biological activity, including antimicrobial and anticancer properties.

Medicine

In medicine, derivatives of this compound might be investigated for their pharmacological effects, such as anti-inflammatory or analgesic properties.

Industry

In industry, such compounds can be used in the development of new materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-(1-hydroxy-3-methoxy-2-methylpropan-2-yl)-2-(4-pyrrol-1-ylphenyl)acetamide would depend on its specific biological target. Generally, compounds with similar structures might interact with enzymes or receptors, modulating their activity. The hydroxy and methoxy groups could participate in hydrogen bonding, while the pyrrole ring might engage in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    N-(1-hydroxy-2-methylpropan-2-yl)-2-(4-pyrrol-1-ylphenyl)acetamide: Lacks the methoxy group.

    N-(1-hydroxy-3-methoxy-2-methylpropan-2-yl)-2-phenylacetamide: Lacks the pyrrole ring.

    N-(1-hydroxy-3-methoxy-2-methylpropan-2-yl)-2-(4-pyrrol-1-ylphenyl)propionamide: Has a propionamide group instead of an acetamide group.

Uniqueness

The presence of both the methoxy group and the pyrrole ring in N-(1-hydroxy-3-methoxy-2-methylpropan-2-yl)-2-(4-pyrrol-1-ylphenyl)acetamide might confer unique chemical and biological properties, such as enhanced solubility or specific binding affinity to biological targets.

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